molecular formula C3H3NO2 B13944481 3-Oxazolin-5-one CAS No. 5839-94-1

3-Oxazolin-5-one

Cat. No.: B13944481
CAS No.: 5839-94-1
M. Wt: 85.06 g/mol
InChI Key: DQRFCVHLNUNVPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolin-5-one can be achieved through various methods. One notable method involves the visible light-induced nondecarboxylative coupling of redox-active esters with secondary nitro compounds. This process includes nitro aldol condensation followed by visible light-induced N-oxide deoxygenation . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (Deoxo-Fluor®) under flow conditions .

Industrial Production Methods

Industrial production of this compound often leverages the efficiency of flow synthesis techniques. These methods allow for the rapid and stereospecific preparation of oxazolines at room temperature, followed by their oxidation to oxazoles using commercial manganese dioxide .

Chemical Reactions Analysis

Types of Reactions

3-Oxazolin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diethylaminosulfur trifluoride (Deoxo-Fluor®) for cyclodehydration and manganese dioxide for oxidation . Reaction conditions often involve room temperature settings and the use of visible light for photocatalytic processes .

Major Products Formed

The major products formed from the reactions of this compound include oxazoles, which are valuable intermediates in the synthesis of various heterocyclic compounds .

Scientific Research Applications

3-Oxazolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxazolin-5-one involves its ability to act as a precursor for nitrile ylides. These ylides participate in cycloaddition reactions, leading to the formation of cyclic imines and pyrrole compounds. The visible light-induced nondecarboxylative coupling and subsequent reactions are facilitated by photocatalysis, which involves the activation of redox-active esters and nitro compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxazolin-5-one include:

    Oxazoles: These compounds share a similar ring structure but differ in their oxidation state.

    Thiazoles: These heterocycles contain sulfur instead of oxygen.

    Imidazoles: These compounds have two nitrogen atoms in the ring structure.

Uniqueness

This compound is unique due to its ability to undergo visible light-induced reactions, making it a valuable compound for photocatalytic processes. Its role as a precursor for nitrile ylides also sets it apart from other similar heterocyclic compounds .

Properties

CAS No.

5839-94-1

Molecular Formula

C3H3NO2

Molecular Weight

85.06 g/mol

IUPAC Name

2H-1,3-oxazol-5-one

InChI

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h1H,2H2

InChI Key

DQRFCVHLNUNVPL-UHFFFAOYSA-N

Canonical SMILES

C1N=CC(=O)O1

Origin of Product

United States

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